molecular formula C11H13N3O2 B3038312 4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid CAS No. 856437-60-0

4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid

Cat. No.: B3038312
CAS No.: 856437-60-0
M. Wt: 219.24 g/mol
InChI Key: IULRYUWYLNEPQD-UHFFFAOYSA-N
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Description

4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid is a compound that belongs to the class of benzimidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, followed by cyclization to form the benzimidazole ring . The reaction conditions often include the use of catalysts such as acids or bases, and the process may require heating to facilitate the cyclization .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid include other benzimidazole derivatives such as:

Uniqueness

What sets this compound apart is its specific structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-(6-amino-1H-benzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3,12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULRYUWYLNEPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274417
Record name 6-Amino-1H-benzimidazole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856437-60-0
Record name 6-Amino-1H-benzimidazole-2-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856437-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1H-benzimidazole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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